CID 71355163
Description
CID 71355163 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database.
To proceed with a comparative analysis, the following steps would typically be employed:
- Structural Identification: Retrieve the compound’s 2D/3D structure, functional groups, and stereochemistry from PubChem.
- Functional Characterization: Review pharmacological data (e.g., enzyme inhibition, receptor binding) from bioassay databases.
- Contextual Categorization: Classify the compound based on its chemical class (e.g., steroids, flavonoids) and biological targets.
Properties
Molecular Formula |
Fe5Sn3 |
|---|---|
Molecular Weight |
635.4 g/mol |
InChI |
InChI=1S/5Fe.3Sn |
InChI Key |
LQKXWSWHVUNTAJ-UHFFFAOYSA-N |
Canonical SMILES |
[Fe].[Fe].[Fe].[Fe].[Fe].[Sn].[Sn].[Sn] |
Origin of Product |
United States |
Preparation Methods
The preparation of 3-Thiabicyclo[3.1.0]hexan-6-amine 3,3-dioxide hydrochloride involves several synthetic routes. One common method includes the reaction of a thiirane derivative with an amine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
3-Thiabicyclo[3.1.0]hexan-6-amine 3,3-dioxide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Nucle
Comparison with Similar Compounds
Key Observations :
- The addition of a caffeoyl ester group (CID 10153267) enhances cytotoxicity compared to betulin (CID 72326), suggesting that esterification modulates bioactivity .
Table 2: Oscillatoxin Derivatives (Example from )
Key Observations :
- Methylation (CID 185389) reduces hepatotoxicity compared to oscillatoxin D (CID 101283546), indicating steric hindrance may limit target binding .
- Chain-length modifications (CID 156582093) alter membrane interaction dynamics, influencing bioavailability .
Methodological Considerations for Comparative Studies
The evidence highlights critical steps for robust compound comparisons:
- Structural Overlay Analysis : Use 3D overlays to compare steric and electronic profiles (e.g., DHEAS vs. taurocholic acid in ) .
- Quantitative Structure-Activity Relationship (QSAR) : Corrogate physicochemical properties (e.g., solubility, logP) with bioactivity (e.g., ’s solubility data for CID 252137) .
- Database Integration : Cross-reference PubChem, ChEMBL, and UniProt to map targets and pathways (e.g., CYP1A2 inhibition in ) .
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